molecular formula C16H16N2O2S B5753938 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide

N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide

Cat. No. B5753938
M. Wt: 300.4 g/mol
InChI Key: VZXJGVTVACNARH-UHFFFAOYSA-N
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Description

N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as MPAA, is a chemical compound with potential applications in medical research. It is a member of the thioamide family, which has been shown to have various biological activities.

Scientific Research Applications

N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have potential applications in medical research, particularly in the area of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and the inhibition of angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide may also induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several possible future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods and purification techniques. Another area of interest is the investigation of the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, which may lead to the development of more effective cancer treatments. Additionally, the potential use of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.

Synthesis Methods

N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-methylaniline with carbon disulfide, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of 2-phenoxyacetic acid with the intermediate compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.

properties

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-7-5-6-10-14(12)17-16(21)18-15(19)11-20-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXJGVTVACNARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide

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